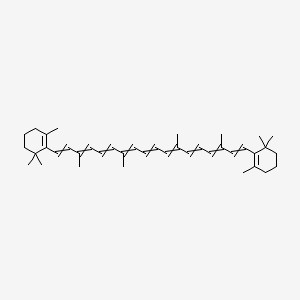

Provitamin A; beta-Carotene

Vue d'ensemble

Description

Provitamin A, specifically beta-carotene, is a naturally occurring pigment found in plants. It is a member of the carotenoid family, which includes over 600 compounds. Beta-carotene is responsible for the red, orange, and yellow colors in many fruits and vegetables. It is considered a provitamin A carotenoid because the human body can convert it into vitamin A (retinol), which is essential for vision, immune function, and skin health .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Beta-carotene can be synthesized through chemical processes. One common method involves the Wittig reaction, where a phosphonium salt reacts with an aldehyde to form a double bond. This process is repeated to build the long chain of conjugated double bonds characteristic of beta-carotene. The reaction conditions typically require a solvent like dichloromethane and a base such as potassium tert-butoxide .

Industrial Production Methods

Industrial production of beta-carotene has evolved from extraction from natural sources like carrots to chemical synthesis and biotechnological methods. Chemical synthesis remains a primary method due to its efficiency and cost-effectiveness. biotechnological methods, including the use of genetically modified microorganisms, are gaining popularity due to higher bioavailability and consumer preference for natural products .

Analyse Des Réactions Chimiques

Types of Reactions

Beta-carotene undergoes several types of chemical reactions, including:

Reduction: Although less common, beta-carotene can be reduced under specific conditions.

Substitution: Beta-carotene can undergo substitution reactions, particularly at the double bonds, leading to the formation of different carotenoids.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and enzymes like beta-carotene oxygenase.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

Substitution: Various reagents can be used depending on the desired product, including halogens and acids.

Major Products Formed

Retinal: Formed through the oxidation of beta-carotene and subsequently converted to retinol.

Other Carotenoids: Depending on the reaction conditions, beta-carotene can be converted into other carotenoids like zeaxanthin and lutein.

Applications De Recherche Scientifique

Beta-carotene has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying conjugated double bond systems and their reactivity.

Biology: Studied for its role in photosynthesis and as an antioxidant.

Medicine: Investigated for its potential in preventing chronic diseases, including cancer and cardiovascular diseases, due to its antioxidant properties

Industry: Used as a natural colorant in food and cosmetics, and as a dietary supplement to prevent vitamin A deficiency

Mécanisme D'action

Beta-carotene exerts its effects primarily through its conversion to vitamin A in the body. This conversion occurs in the intestinal mucosa, where beta-carotene is cleaved by the enzyme beta-carotene dioxygenase to form retinal. Retinal is then reduced to retinol, which is essential for vision, immune function, and cellular growth . Additionally, beta-carotene acts as an antioxidant, neutralizing free radicals and preventing oxidative damage to cells .

Comparaison Avec Des Composés Similaires

Beta-carotene is one of several provitamin A carotenoids. Other similar compounds include:

Alpha-carotene: Another provitamin A carotenoid, but with lower vitamin A activity compared to beta-carotene.

Beta-cryptoxanthin: Also a provitamin A carotenoid, found in fruits like oranges and papayas.

Compared to these compounds, beta-carotene is unique due to its high vitamin A activity and widespread presence in various fruits and vegetables .

Propriétés

IUPAC Name |

1,3,3-trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENHQHLEOONYIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860004 | |

| Record name | beta,beta-Carotene, neo D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30430-49-0, 16910-92-2 | |

| Record name | cis-β-Carotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30430-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta,beta-Carotene, neo D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B12508861.png)

![2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic Acid](/img/structure/B12508864.png)

![4-Methyl-2-[3-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12508884.png)

![sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonic acid](/img/structure/B12508886.png)

![1-[2-(3-{3-[2-({[7-(8-chloronaphthalen-1-yl)-4-[3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-5H,6H,8H-pyrido[3,4-d]pyrimidin-2-yl]oxy}methyl)pyrrolidin-1-yl]propoxy}propanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12508912.png)

![15-[4-[4-(3-Aminophenyl)triazol-1-yl]butyl]-8-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12508916.png)

![4-[4-(1-methanesulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]-1H-indole](/img/structure/B12508925.png)

![2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)pyrimidin-4(3H)-one](/img/structure/B12508942.png)